molecular formula C18H19N3O4 B15021456 4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide

4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide

Katalognummer: B15021456
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: QSRAKLMGQJGKEM-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide is an organic compound that features a combination of methoxyphenyl and nitrophenyl groups linked by a butanehydrazide backbone

Vorbereitungsmethoden

The synthesis of 4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-nitrobenzaldehyde with butanehydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Analyse Chemischer Reaktionen

4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 4-(4-methoxyphenyl)-N’-[(E)-(4-aminophenyl)methylidene]butanehydrazide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halogens or alkyl groups using appropriate reagents.

Wissenschaftliche Forschungsanwendungen

4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide can be compared with similar compounds such as:

    4-methoxyphenylhydrazine: This compound lacks the nitro group and has different reactivity and biological activities.

    4-nitrophenylhydrazine: This compound lacks the methoxy group and has different chemical and biological properties.

    4-(4-methoxyphenyl)-N’-[(E)-(4-aminophenyl)methylidene]butanehydrazide:

The uniqueness of 4-(4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]butanehydrazide lies in its combination of methoxy and nitro groups, which impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H19N3O4

Molekulargewicht

341.4 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide

InChI

InChI=1S/C18H19N3O4/c1-25-17-11-7-14(8-12-17)3-2-4-18(22)20-19-13-15-5-9-16(10-6-15)21(23)24/h5-13H,2-4H2,1H3,(H,20,22)/b19-13+

InChI-Schlüssel

QSRAKLMGQJGKEM-CPNJWEJPSA-N

Isomerische SMILES

COC1=CC=C(C=C1)CCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

COC1=CC=C(C=C1)CCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.